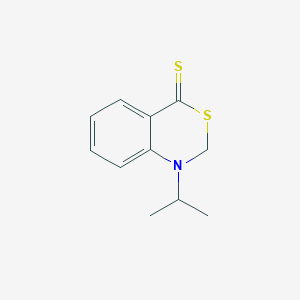
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione is an organic compound that belongs to the class of benzothiazines This compound is characterized by a benzothiazine ring system with a propan-2-yl group attached to the nitrogen atom and a thione group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable ketone, such as acetone, in the presence of a dehydrating agent like phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired benzothiazine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding benzothiazine using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid, and elevated temperatures.
Reduction: NaBH4, ethanol, and room temperature.
Substitution: Halogens, nitrating agents, and Friedel-Crafts acylation conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzothiazine derivatives.
Substitution: Halogenated, nitrated, and acylated benzothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.
Comparison with Similar Compounds
1-(Propan-2-yl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione can be compared with other benzothiazine derivatives, such as:
1,2-Dihydro-3H-1,2-benzothiazine-3-thione: Lacks the propan-2-yl group, which may affect its biological activity and chemical reactivity.
1-(Methyl)-1,2-dihydro-4H-3,1-benzothiazine-4-thione: Similar structure but with a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
83388-43-6 |
|---|---|
Molecular Formula |
C11H13NS2 |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
1-propan-2-yl-2H-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C11H13NS2/c1-8(2)12-7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8H,7H2,1-2H3 |
InChI Key |
RGYSSTZSXUGTCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CSC(=S)C2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















